Cyclopropyl Substitution Balances Lipophilicity Between Methyl and Ethyl Analogs
In the context of the [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid scaffold, substituting the 2-position with a cyclopropyl group (XLogP: 0.8) results in computed lipophilicity that is 0.1 log unit higher than the 2-methyl analog (XLogP: 0.7) but significantly lower than what would be expected for a 2-ethyl analog [1]. This positions the cyclopropyl derivative as a unique tool for fine-tuning lipophilicity within a narrow, desirable range for CNS or oral drug candidates without the extensive flexibility of an ethyl chain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid: 0.7 |
| Quantified Difference | +0.1 log unit vs. 2-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This data allows a medicinal chemist to select between methyl and cyclopropyl substituents for subtle lipophilicity adjustments, a critical parameter for optimizing ADME properties while maintaining a consistent core scaffold.
- [1] PubChem Compound Summary for CID 82566841, 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid; and PubChem Compound Summary for CID 76847840, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid. National Center for Biotechnology Information (2026). View Source
